molecular formula C11H17NO4 B6503419 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide CAS No. 1421498-18-1

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide

Cat. No.: B6503419
CAS No.: 1421498-18-1
M. Wt: 227.26 g/mol
InChI Key: KNABMZPDVOBZRE-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is an acetamide derivative featuring a furan-2-yl moiety, a hydroxypropyl chain, and an ethoxy substituent. The furan ring contributes to π-π interactions in biological systems, while the hydroxypropyl and ethoxy groups enhance solubility and modulate pharmacokinetic properties .

Properties

IUPAC Name

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-6-5-9(13)10-4-3-7-16-10/h3-4,7,9,13H,2,5-6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNABMZPDVOBZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC(C1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide typically involves the reaction of ethyl acetate with 3-(furan-2-yl)-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the acetamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction can yield 3-(furan-2-yl)propan-1-ol .

Scientific Research Applications

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets in biological systems. The furan ring and acetamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-substituted acetamides with heterocyclic and aliphatic substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Formula Notable Properties
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide (Target Compound) Ethoxy, 3-hydroxypropyl, furan-2-yl C₁₃H₁₉NO₄ Hydroxypropyl enhances hydrophilicity; ethoxy improves metabolic stability .
N-[2-[(2,5-difluorophenyl)-methyl]-3-hydroxypropyl]-2-[2-(furan-2-yl)-oxazol-4-yl]-acetamide Difluorophenyl, oxazole, furan-2-yl C₂₀H₂₀F₂N₂O₄ Fluorine atoms increase lipophilicity; oxazole enhances enzyme-binding affinity .
N-benzyl-N-(cyano(furan-2-yl)methyl)acetamide Benzyl, cyano, furan-2-yl C₁₅H₁₄N₂O₂ Cyanomethyl group introduces electron-withdrawing effects, altering reactivity .
2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide Chloro, furan-2-ylmethoxy C₁₄H₁₅ClN₂O₃ Chloro substituent increases electrophilicity; furan-methoxy improves solubility .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₃H₁₉NO₄, ~265.3 g/mol) is lighter than analogs with bulky substituents (e.g., C₂₀H₂₀F₂N₂O₄, 390.4 g/mol ).
  • Solubility : The hydroxypropyl group in the target compound likely enhances water solubility compared to lipophilic analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ().
  • Bioactivity : Furan-containing acetamides are associated with inhibition of oxidoreductases (e.g., FAD-dependent enzymes in Chaetomium thermophilum ), whereas chloro- or fluoro-substituted analogs () exhibit higher cytotoxicity.

Biological Activity

2-Ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxy group, a furan ring, and a hydroxypropyl chain. These structural components contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be measured through Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory assays. In vitro studies using cell lines exposed to inflammatory stimuli demonstrated a reduction in pro-inflammatory cytokine production when treated with this compound.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500800
IL-61200600
IL-1β900450

These findings highlight the compound's potential role in managing inflammatory conditions.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The furan ring and acetamide group are believed to play crucial roles in modulating enzyme activity and receptor interactions. Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways and microbial growth.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the pharmacological potential of this compound:

  • Study on Antimicrobial Effects : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of furan-containing compounds, including this compound. Results indicated significant activity against resistant bacterial strains.
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory diseases.

Applications in Drug Discovery

The unique properties of this compound position it as a valuable scaffold for drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications, particularly in developing new treatments for infections and inflammatory diseases.

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